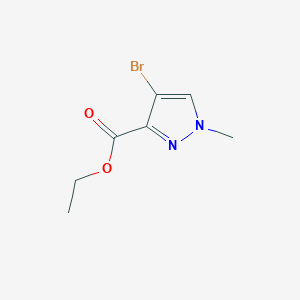

ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate

CAS No.: 400877-53-4

Cat. No.: VC2324382

Molecular Formula: C7H9BrN2O2

Molecular Weight: 233.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 400877-53-4 |

|---|---|

| Molecular Formula | C7H9BrN2O2 |

| Molecular Weight | 233.06 g/mol |

| IUPAC Name | ethyl 4-bromo-1-methylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C7H9BrN2O2/c1-3-12-7(11)6-5(8)4-10(2)9-6/h4H,3H2,1-2H3 |

| Standard InChI Key | FHZDKUWSOFBDJO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C=C1Br)C |

| Canonical SMILES | CCOC(=O)C1=NN(C=C1Br)C |

Introduction

Structure and Chemical Properties

Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic organic compound featuring a pyrazole core structure with strategic functional group attachments. The compound contains a five-membered pyrazole ring with two nitrogen atoms, where one nitrogen is methylated (1-methyl). At position 4 of the pyrazole ring, a bromine atom is attached, while position 3 features an ethyl carboxylate group (–COOC₂H₅). This arrangement of functional groups creates a molecule with distinct chemical properties and reactivity patterns that make it valuable in organic synthesis applications. The compound is identified by the CAS number 5932-34-3, which serves as its unique chemical identifier in scientific literature and commercial catalogues.

The physical properties of ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate are summarized in Table 1, which includes its molecular formula, molecular weight, and other relevant physicochemical parameters. The compound typically appears as a crystalline solid at room temperature, though specific melting point data is limited in the available literature. The presence of the bromine atom significantly influences the compound's reactivity profile, making it an excellent substrate for various coupling reactions and nucleophilic substitutions that are common in pharmaceutical intermediate synthesis.

Table 1: Physicochemical Properties of Ethyl 4-Bromo-1-Methyl-1H-Pyrazole-3-Carboxylate

| Property | Value |

|---|---|

| CAS Number | 5932-34-3 |

| Molecular Formula | C₇H₉BrN₂O₂ |

| Molecular Weight | ~233 g/mol |

| Appearance | Crystalline solid |

| Functional Groups | Pyrazole ring, bromine, ethyl carboxylate, N-methyl |

| Solubility | Soluble in common organic solvents (ethanol, dichloromethane) |

In terms of chemical behavior, ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate exhibits characteristics typical of both heterocyclic compounds and halogenated derivatives. The bromine atom serves as a leaving group in various coupling reactions, while the ester functionality can undergo transformations such as hydrolysis, reduction, and amidation. The N-methyl pyrazole core contributes to the compound's stability while also influencing its electronic properties, affecting reaction rates and selectivity in various chemical transformations. These combined structural features make the compound particularly useful as a building block in the synthesis of more complex molecules with potential pharmacological activities.

Synthesis Methods

The synthesis of ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate can be approached through several methodologies, with the most common strategies involving either direct bromination of an existing pyrazole derivative or construction of the pyrazole ring with the bromine functionality already incorporated. One established synthetic route begins with appropriate precursors that allow for the formation of the pyrazole ring structure, followed by functionalization steps to introduce the bromine atom at the desired position. The selection of starting materials and reaction conditions significantly impacts the yield, purity, and scalability of the synthesis process.

Drawing from analogous synthesis methods described for related compounds, a potential synthetic route for ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate might involve diethyl butynedioate and methylhydrazine as starting materials . Although the patent literature specifically describes the synthesis of the 5-bromo isomer rather than the 4-bromo variant, the underlying chemistry principles can be adapted with appropriate modifications. The synthesis would likely involve an initial condensation reaction to form the pyrazole ring, followed by regioselective bromination to introduce the bromine atom at position 4 instead of position 5 . The reaction conditions, including temperature, solvent choice, and catalyst systems, would need careful optimization to ensure the desired regiochemistry.

| Method | Starting Materials | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Direct Bromination | Ethyl 1-methyl-1H-pyrazole-3-carboxylate | Bromine, Lewis acid | Simple, fewer steps | Potential regioselectivity issues |

| Ring Construction | Diethyl butynedioate, methylhydrazine | Brominating agent | Better control of regiochemistry | More complex procedure |

| Halogen Exchange | Ethyl 4-chloro/iodo-1-methyl-1H-pyrazole-3-carboxylate | Bromide salts, catalyst | Milder conditions | Requires halogenated precursor |

Industrial production of ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate would likely employ continuous flow reactors to enhance efficiency while minimizing environmental impact, as mentioned in the literature. The scale-up process would need to address challenges such as heat management, reagent handling, and product isolation to ensure consistent quality and yield. Modern synthetic approaches might also incorporate green chemistry principles to reduce waste generation and improve the sustainability of the manufacturing process.

Chemical Reactions and Mechanisms

| Reaction Type | Reagents | Products | Conditions | Applications |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acids, Pd catalyst | 4-Aryl derivatives | Base, heat | Drug intermediates |

| Ester Hydrolysis | NaOH, water | Carboxylic acid | Room temperature | Precursor for amides |

| Reduction | LiAlH₄ or NaBH₄ | Alcohol derivatives | Low temperature | Alcohol building blocks |

| Amidation | Amines, coupling agents | Amide derivatives | Room temperature | Bioactive compounds |

| Stille Coupling | Organostannanes, Pd catalyst | 4-Substituted derivatives | Heat | Complex molecule synthesis |

The mechanisms governing these transformations follow established organic chemistry principles, with considerations for the specific electronic and steric environment created by the pyrazole ring and its substituents. For example, the hydrolysis of the ethyl ester group to form 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid would follow a similar mechanism to that described in the patent literature for the 5-bromo isomer, involving reaction with sodium hydroxide in ethanol, followed by acidification to pH 9 to obtain the free acid . Understanding these mechanistic details is crucial for optimizing reaction conditions and predicting potential side reactions in synthetic applications.

Applications in Chemical Research and Industry

Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutically active compounds. The presence of the bromine atom provides a reactive site for introducing various substituents through coupling reactions, enabling the construction of diverse chemical libraries for drug discovery programs. Pyrazole derivatives in general have garnered significant interest in medicinal chemistry due to their association with various biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The ethyl carboxylate functionality further enhances the compound's utility by offering a convenient handle for additional structural modifications.

In the field of agrochemistry, pyrazole derivatives including compounds structurally related to ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate have found applications as pesticides, herbicides, and plant growth regulators. The biological activity of these compounds often stems from their ability to interact with specific enzymes or receptors in target organisms. The 4-bromo-1-methyl-1H-pyrazole-3-carboxylate scaffold can serve as a starting point for the development of novel agrochemical agents with improved efficacy, selectivity, or environmental profiles. Research in this area continues to explore structure-activity relationships to guide the design of next-generation crop protection products.

Beyond pharmaceutical and agrochemical applications, ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate and its derivatives have potential uses in materials science and other technical fields. Pyrazole-containing compounds have been investigated as ligands for coordination chemistry, components of functional materials such as dyes and pigments, and building blocks for polymers with specialized properties. The presence of the bromine atom and carboxylate group provides sites for attachment to various substrates or incorporation into larger molecular systems, expanding the compound's utility beyond traditional small-molecule applications.

Table 4: Applications of Ethyl 4-Bromo-1-Methyl-1H-Pyrazole-3-Carboxylate and Its Derivatives

| Field | Specific Applications | Advantages | Current Research Directions |

|---|---|---|---|

| Pharmaceuticals | Kinase inhibitors, anti-inflammatory agents | Structural diversity, established synthesis | Structure-activity relationship studies |

| Agrochemicals | Fungicides, insecticides, herbicides | Targeted biological activity | Environmental impact reduction |

| Materials Science | Coordination complexes, dyes | Tunable properties | Novel functional materials |

| Organic Synthesis | Building blocks, intermediates | Versatile reactivity | Methodology development |

| Catalysis | Ligand precursors | Modular structure | Catalyst design |

Research efforts continue to expand the applications of ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate and related compounds through the development of novel synthetic methodologies, exploration of new biological targets, and investigation of structure-property relationships. The compound's well-established synthetic accessibility and documented reactivity patterns make it an attractive starting point for diverse research programs across multiple scientific disciplines, highlighting its importance as a chemical building block with broad utility in both academic and industrial settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume